molecular formula C19H24N2O3 B1670639 Dilevalol CAS No. 75659-07-3

Dilevalol

Número de catálogo B1670639
Número CAS: 75659-07-3
Peso molecular: 328.4 g/mol
Clave InChI: SGUAFYQXFOLMHL-ACJLOTCBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dilevalol is the RR-stereoisomer of labetalol . It is a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist and negligible α1-blocking activity . Reduction in blood pressure during dilevalol administration is associated with peripheral vasodilation, and heart rate remains essentially unchanged .


Synthesis Analysis

Dilevalol is one of the 4 stereoisomers of labetalol, and is estimated to form approximately 25% of the racemic drug . Labetalol itself is an α-antagonist but dilevalol, which has negligible affinity for α-receptors, exerts its vasodilator effect via β2-agonism . The turbulent nature of New Chemical Entity (NCE) development is widely recognized .


Molecular Structure Analysis

The molecular formula of Dilevalol is C19H24N2O3 . The InChIKey is SGUAFYQXFOLMHL-ACJLOTCBSA-N .


Chemical Reactions Analysis

Dilevalol shows marked partial β2-agonist activity in animal models by producing ICI 118,551 and/or propranolol-sensitive tracheal relaxation and peripheral vasodilation, and falls in systemic vascular resistance in humans . The most satisfactory conversion yields were 60% for ®-1-(4-methoxyphenyl)propan-2-amine and 29% for ®-1-methyl-3-phenylpropylamine, using isopropylamine as an amino donor .


Physical And Chemical Properties Analysis

Dilevalol is completely absorbed following oral administration . Once-daily administration is possible, due to a long elimination half-life .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Pharmacology and Cardiovascular Medicine .

Comprehensive and Detailed Summary of the Application

Dilevalol, the RR-stereoisomer of labetalol, is a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist and negligible α1-blocking activity . It is used in the treatment of hypertension .

Detailed Description of the Methods of Application or Experimental Procedures

Dilevalol is administered orally . The dose of dilevalol is increased every other week from 100 mg to 800 mg to achieve a supine diastolic blood pressure (SDBP) less than 90 mm Hg and decreased by 10 mm Hg or more from baseline .

Thorough Summary of the Results or Outcomes Obtained

Large well-controlled trials reveal that dilevalol is equivalent in antihypertensive efficacy to metoprolol, the ACE inhibitors captopril and enalapril, and the calcium antagonist nifedipine . A once-daily dose of 200 mg was superior to placebo in both systolic and diastolic BP effects . The BP reduction was accompanied by a small (5 bpm) decrease in heart rate .

Vasodilation

Specific Scientific Field

Pharmacology and Cardiovascular Medicine .

Comprehensive and Detailed Summary of the Application

Dilevalol shows marked partial β2-agonist activity in animal models by producing ICI 118,551 and/or propranolol-sensitive tracheal relaxation and peripheral vasodilatation, and falls in systemic vascular resistance in humans .

Detailed Description of the Methods of Application or Experimental Procedures

Dilevalol is administered orally . The specific dosage and administration schedule would depend on the specific experimental design and the desired outcomes .

Thorough Summary of the Results or Outcomes Obtained

The haemodynamic profile of dilevalol is characterised by reductions in peripheral resistance and blood pressure without significant effects on heart rate in animals and in humans .

Safety And Hazards

Dilevalol is well tolerated, the most frequent adverse effects being dizziness, headache, and diarrhea in only about 7% of patients each . Unlike α1-blockers and labetalol, dilevalol is not commonly associated with orthostatic hypotension .

Propiedades

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043828
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilevalol

CAS RN

75659-07-3, 72487-32-2
Record name (+)-Labetalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75659-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilevalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILEVALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilevalol
Reactant of Route 2
Dilevalol
Reactant of Route 3
Reactant of Route 3
Dilevalol
Reactant of Route 4
Reactant of Route 4
Dilevalol
Reactant of Route 5
Dilevalol
Reactant of Route 6
Reactant of Route 6
Dilevalol

Citations

For This Compound
1,420
Citations
P Chrisp, KL Goa - Drugs, 1990 - Springer
… Total cholesterol levels are unaltered by 1 month to 1 year of dilevalol therapy. In summary, dilevalol lowers blood pressure through a decrease in peripheral resistance, with perhaps a …
Number of citations: 23 link.springer.com
DM Tenero, MB Bottorff, BD Given… - Clinical …, 1989 - Wiley Online Library
The pharmacokinetics and pharmacodynamics of dilevalol, the R,R stereoisomer of labetalol, were evaluated in nine subjects. Dilevalol was given as a single 50 mg intravenous dose …
Number of citations: 13 ascpt.onlinelibrary.wiley.com
WJ Louis, OH Drummer, LH Tung - Journal of Cardiovascular …, 1988 - journals.lww.com
… dilevalol, each of which appear to have a different mechanism of producing vasodilation. Dilevalol… In the pithed rat, both labetalol and dilevalol behave as competitive nonselective [beta]-…
Number of citations: 21 journals.lww.com
R Kelly, J Daley, A Avolio, M O'Rourke - Hypertension, 1989 - Am Heart Assoc
… In the present study, dilevalol had a similar effect on the carotid arterial pressure wave. Dilevalol is … In animal experiments,33 dilevalol has been shown to increase arterial compliance …
Number of citations: 231 www.ahajournals.org
JD Wallin, WH Frishman - The Journal of Clinical …, 1989 - Wiley Online Library
… Dilevalol is a vasodilator and reduces blood pressure by … that following administration of dilevalol either orally or intravenously, … Dilevalol is shown to cause regression of left ventricular …
Number of citations: 12 accp1.onlinelibrary.wiley.com
WG Kramer, G Perentesis, MB Affrime… - The American Journal of …, 1989 - Elsevier
… review the pharmacokinetics of dilevalol as determined from … normotensive adult volunteers received dilevalol after an overnight … plus Glusulase-released) dilevalol using a sensitive and …
Number of citations: 11 www.sciencedirect.com
JA Schoenberger, WH Frishman, JD Wallin… - The American Journal of …, 1989 - Elsevier
… this report, 2 studies evaluating dilevalol’s antihypertensive efficacy … dilevalol or propran0101 administered every 12 hours in hypertension management. The second compares dilevalol…
Number of citations: 10 www.sciencedirect.com
RL Lalonde, DM Tenero… - … : The Journal of Human …, 1990 - Wiley Online Library
Dilevalol is a novel antihypertensive drug that combines … At rest, dilevalol has little effect on heart rate or cardiac output. … In controlled clinical trials, dilevalol was at least as effective as …
S Chodosh, J Tuck, DJ Blasucci - Journal of Cardiovascular …, 1988 - journals.lww.com
… dilevalol than metoprolol as evidenced by the difference in percentage change in FEV, between dilevalol (3%… A 400-mg dose of dilevalol was used although dilevalol and metoprolol are …
Number of citations: 23 journals.lww.com
A Fujimura, K Ohashi, M Tsuru… - The Journal of …, 1989 - Wiley Online Library
… dilevalol concentration and %R in HR. These data indicate that the hypotensive effect of dilevalol is … However, the β‐blocking activity of dilevalol might be enhanced during the repeated …
Number of citations: 7 accp1.onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.